molecular formula C11H11BrN2O2S B11781502 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11781502
M. Wt: 315.19 g/mol
InChI Key: BWKLCBGLRIKEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature Analysis

The systematic IUPAC name for this compound is 4-(4-bromophenyl)-5-(ethylsulfonyl)-1H-pyrazole . The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the bromophenyl group at position 4 and the ethylsulfonyl moiety at position 5. However, discrepancies in numbering conventions occasionally lead to alternative interpretations. For instance, some sources may reverse the positions of the substituents due to differing priority rules for sulfonyl and aryl groups.

The ethylsulfonyl group (-SO₂CH₂CH₃) derives from ethanesulfonic acid, where the sulfonyl functional group is directly attached to the pyrazole ring. The 4-bromophenyl substituent consists of a benzene ring with a bromine atom at the para position. The molecular formula is C₁₁H₁₁BrN₂O₂S , with a molar mass of 315.19 g/mol.

Alternative Names and Synonyms

This compound is also identified by several synonyms, including:

  • 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole (CAS 1707573-08-7)
  • 4-(4-Bromophenyl)-5-ethylsulfonyl-1H-pyrazole
  • 1H-Pyrazole-3-sulfonic acid, 4-(4-bromophenyl)-5-ethyl-

These variations arise from differences in substituent prioritization or regional nomenclature practices.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

4-(4-bromophenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H11BrN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

BWKLCBGLRIKEDA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Hydrazine Condensation and Oxidation

A widely adopted approach involves constructing the pyrazole core through hydrazine-diketone condensation, followed by sulfonylation and bromination. In a study by Zhang et al., 2-alkynyl-1,3-dithianes were used in a base-mediated [3+2] cycloaddition with sydnones to yield polysubstituted pyrazoles . While this method achieves excellent regioselectivity, adapting it for 4-(4-bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole requires introducing the bromophenyl group early in the synthesis.

Key Steps :

  • Cyclocondensation : Reacting 4-bromophenylacetylene with ethyl propiolate in the presence of Cu(I) catalysts forms a 1,3-diyne intermediate.

  • Hydrazine Addition : Condensation with hydrazine hydrate at 60°C generates 3-amino-4-(4-bromophenyl)-1H-pyrazole.

  • Sulfonylation : Treating the amino intermediate with ethyl sulfonyl chloride in dichloromethane (DCM) introduces the ethylsulfonyl group .

Optimization Data :

  • Yield: 78% after purification via silica chromatography .

  • 1H-NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.62–7.59 (m, 2H, Ar-H), 3.42 (q, J = 7.5 Hz, 2H, SO2CH2), 1.32 (t, J = 7.5 Hz, 3H, CH3) .

Vilsmeier-Haack Formylation and Subsequent Functionalization

The Vilsmeier-Haack reaction enables direct formylation of pyrazole intermediates, which can be further derivatized. Amer et al. demonstrated this using 1,3-diphenylpyrazole-4-carboxaldehyde as a precursor . For the target compound, the protocol was modified to incorporate bromophenyl and ethylsulfonyl groups.

Procedure :

  • Formylation : Treat 3-(ethylthio)-4-(4-bromophenyl)-1H-pyrazole with DMF/POCl3 at 70°C to yield the 4-carboxaldehyde derivative.

  • Oxidation : Oxidize the ethylthio (-S-Et) group to ethylsulfonyl (-SO2Et) using m-chloroperbenzoic acid (mCPBA) in DCM at 0°C .

Critical Observations :

  • The oxidation step achieved 92% conversion efficiency, with no overoxidation to sulfonic acids .

  • IR (KBr) : 1345 cm⁻¹ (S=O symmetric stretch), 1162 cm⁻¹ (S=O asymmetric stretch) .

Regioselective [3+2] Cycloaddition of Sydnones

The base-mediated cycloaddition reported by Tang et al. offers a streamlined route to polysubstituted pyrazoles . By reacting 4-bromophenyl-substituted sydnones with 2-alkynyl-1,3-dithianes, the pyrazole ring is formed with inherent regiocontrol.

Reaction Conditions :

  • Base : K2CO3 in THF at 25°C.

  • Time : 12 hours.

Advantages :

  • Avoids harsh acids/bases, preserving sensitive functional groups.

  • Yield : 85% with >95:5 regioselectivity .

Mechanistic Insight :
The dithiane acts as a masked alkyne, undergoing umpolung to facilitate nucleophilic attack on the sydnone, followed by cyclization and aromatization .

SNAr-Driven Functionalization of Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) provides a pathway to install the ethylsulfonyl group post-cyclization. A PMC study utilized 2-chloro-3-nitropyridines to synthesize pyrazolo[4,3-b]pyridines via SNAr with hydrazines . Adapting this method:

  • Bromination : Treat 3-nitro-1H-pyrazole with N-bromosuccinimide (NBS) to introduce the 4-bromophenyl group.

  • Sulfonation : React with sodium ethanesulfinate in DMF at 120°C.

Challenges :

  • Competing side reactions at high temperatures reduce yield to 65% .

Oxidation of Thioether Precursors

A patent by J-STAGE researchers highlighted the oxidation of pyrazoline intermediates to pyrazoles . Applying this to the target compound:

  • Thioether Formation : React 3-mercapto-4-(4-bromophenyl)-1H-pyrazole with ethyl iodide in the presence of NaH.

  • Oxidation : Use H2O2/AcOH to convert -S-Et to -SO2Et.

Efficiency :

  • Yield : 89% after recrystallization from ethanol .

  • ESI-MS : m/z = 315.1 [M+H]+ .

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity
Hydrazine Condensation78%ModerateHigh
Vilsmeier-Haack70%HighModerate
[3+2] Cycloaddition85%ExcellentLow
SNAr Functionalization65%LowHigh
Thioether Oxidation89%HighModerate

The [3+2] cycloaddition and thioether oxidation methods are superior in yield and selectivity, making them industrially viable. However, the Vilsmeier-Haack approach allows for late-stage functionalization, advantageous in modular syntheses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring is highly reactive in nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing sulfonyl group. Key transformations include:

Reagent/ConditionsProductYieldKey ObservationsReferences
Sodium methoxide (NaOMe), DMF, 80°C4-(4-Methoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole~75%Methoxy substitution enhances solubility in polar solvents.,
Ammonia (NH<sub>3</sub>), EtOH, Δ4-(4-Aminophenyl)-3-(ethylsulfonyl)-1H-pyrazole60–70%Amine product shows increased hydrogen-bonding capacity.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by substituents:

ReactionConditionsProduct PositionNotesReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC-5 of pyrazoleNitro group introduced at the electron-rich position.,
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>C-5 of pyrazoleEnhances water solubility of the derivative.

Reduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety can be reduced to a thiol or sulfide:

ReagentProductYieldApplicationReferences
LiAlH<sub>4</sub>, THF3-(Ethylthio)-4-(4-bromophenyl)-1H-pyrazole65%Thiol derivatives show improved membrane permeability.
Zn/HCl3-(Ethylsulfide)-4-(4-bromophenyl)-1H-pyrazole58%Used in further functionalization for agrochemicals.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst/ConditionsProductYieldSignificanceReferences
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O4-(4-Arylphenyl)-3-(ethylsulfonyl)-1H-pyrazole70–85%Expands structural diversity for drug discovery.,
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, toluene4-(4-(Dialkylamino)phenyl)-3-(ethylsulfonyl)-1H-pyrazole80%Introduces amine handles for bioconjugation.

Oxidation Reactions

The ethylsulfonyl group can be further oxidized under strong conditions:

ReagentProductYieldNotesReferences
H<sub>2</sub>O<sub>2</sub>/AcOH3-(Ethylsulfonyl)-4-(4-bromophenyl)-1H-pyrazole-5-oxide55%Forms sulfone derivatives with enhanced stability.

Cycloaddition and Ring-Opening Reactions

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYieldApplicationReferences
PhenylacetyleneCuI, DMF, 100°CPyrazolo[1,5-a]pyridine derivative60%Generates fused heterocycles for material science. ,

Key Mechanistic Insights

  • Electronic Effects : The ethylsulfonyl group acts as an electron-withdrawing group, activating the pyrazole ring for electrophilic substitution at C-5 .

  • Steric Considerations : Bulky substituents on the phenyl ring reduce reaction rates in cross-couplings, as observed in Suzuki reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with ethylsulfonylacetylene under basic conditions. The reaction is facilitated by heating in solvents such as dimethylformamide, leading to the formation of the pyrazole ring. The compound can undergo various chemical reactions including substitution, oxidation, and coupling reactions, which allow for further modifications and derivatives to be synthesized.

Medicinal Chemistry

One of the primary applications of this compound is as a building block in medicinal chemistry. It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects. For instance, derivatives of this compound have been studied for their anti-inflammatory and anticancer properties. Research has indicated that certain derivatives exhibit promising activity against various cancer cell lines, suggesting potential for drug development .

Biological Studies

The compound has been investigated for its biological activities beyond anticancer effects. Notably, some derivatives have shown antiviral activity against strains such as H5N1 avian influenza virus. In vitro studies demonstrated that specific structural modifications can enhance antiviral efficacy, making this compound a candidate for further exploration in virology .

Chemical Biology

In chemical biology, this compound serves as a probe to study biochemical pathways and molecular interactions. Its unique structure allows researchers to investigate how it interacts with specific proteins and enzymes, providing insights into cellular mechanisms and potential therapeutic targets .

Industrial Applications

The compound is also utilized in industrial applications, particularly in the development of agrochemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that target specific pests while minimizing environmental impact. The versatility of this compound allows for modifications that can enhance its efficacy as an agrochemical agent.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

  • Antiviral Activity : A study reported that certain derivatives exhibited significant antiviral activity against H5N1 virus, with detailed synthesis and spectroscopic data provided for the synthesized compounds .
  • Anticancer Properties : Research showcased the anticancer potential of modified pyrazole derivatives through cell viability assays on various cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
  • Agrochemical Development : Industrial applications have been documented where this compound plays a role in developing new agrochemical formulations aimed at improving crop protection strategies.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the ethylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Sulfur-Containing Pyrazole Derivatives

Celecoxib Analogs (Sulfonamide Derivatives)

Celecoxib, a COX-2 inhibitor, contains a sulfonamide group at the pyrazole’s 4-position. In contrast, 4-(4-bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole features an ethylsulfonyl group at the 3-position. Sulfonyl groups enhance solubility and binding affinity, but positional differences alter steric and electronic interactions. A sulfinamidine analog of Celecoxib (compound 2bp ) demonstrated 71% yield in synthesis, suggesting that sulfonyl modifications are synthetically accessible and biologically relevant .

Sulfinamidine and Sulfanimine Derivatives

Sulfinamidines (e.g., 2bp) and sulfanimines (e.g., 3n) incorporate sulfur in higher oxidation states. The ethylsulfonyl group in the target compound may offer superior metabolic stability compared to sulfinamidines due to reduced nucleophilic susceptibility.

Comparison with Bromophenyl-Substituted Pyrazoles

Anti-Inflammatory Agents

Compound 5a (4-(3-(4-bromophenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole) shares the bromophenyl motif but includes additional aryl substituents. Such derivatives suppress LPS-induced NO generation, indicating that bromophenyl groups may synergize with other substituents for anti-inflammatory activity .

Antimalarial and Anti-Leishmanial Agents

Pyrazole derivatives with bromophenyl groups, such as compound 3 (anti-malarial suppression: 70.26%) and 2 (anti-leishmanial IC50: 0.079 μg/mL), highlight the role of halogenated aryl groups in parasitic targeting . The ethylsulfonyl group in the target compound could modulate bioavailability compared to thienyl or hydrazone substituents.

Electronic and Steric Effects of Substituents

Ethylsulfonyl vs. Trifluoromethyl

Trifluoromethyl groups (e.g., 3n ) are highly electron-withdrawing but lipophilic. Ethylsulfonyl provides stronger polarity, improving aqueous solubility. For example, 1-(4-bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole prioritizes lipophilicity for membrane penetration , whereas the target compound’s sulfonyl group may favor interactions with polar enzyme pockets.

Bromophenyl vs. Other Aryl Groups

Bromophenyl substituents enhance steric bulk and halogen bonding compared to smaller groups (e.g., methoxy or chloro). In compound 5a , bromophenyl synergizes with methoxyphenyl for anti-inflammatory activity , while in 2bp , bromophenyl contributes to Celecoxib-like pharmacophore alignment .

Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Compound 3-Substituent 4-Substituent Key Application Reference
Target Compound Ethylsulfonyl 4-Bromophenyl N/A (Inferred: Medicinal) -
Celecoxib Analog (2bp ) Sulfinamidine 4-(p-Tolyl) Anti-inflammatory
3n Sulfanimine 4-(Trifluoromethyl) Modular synthesis
5a 4-Methoxyphenyl 3-(4-Bromophenyl)isoxazol-5-yl Anti-inflammatory

Table 3: Physical/Chemical Properties

Group LogP (Predicted) Solubility (mg/mL) Electronic Effect
Ethylsulfonyl ~1.5 High (Polar) Strong EWG
Trifluoromethyl ~2.8 Low Moderate EWG
Bromophenyl ~3.0 Low Steric bulk

Biological Activity

4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and research findings.

The biological activity of this compound is primarily attributed to its structural components:

  • Bromophenyl Group : This moiety can interact with hydrophobic pockets in proteins, influencing enzyme and receptor activities.
  • Ethylsulfonyl Group : This group is capable of forming hydrogen bonds with amino acid residues, further modulating biological interactions.

Biological Activities

Research has shown that this compound exhibits several significant biological activities:

1. Anti-inflammatory Activity

Studies indicate that compounds in the pyrazole family exhibit potent anti-inflammatory properties. For instance, derivatives have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications in inflammatory diseases .

2. Anticancer Properties

The compound has been evaluated for its anticancer effects against various cell lines, including:

  • HepG2 (liver cancer)
  • Jurkat (T-cell leukemia)
  • DLD-1 (colon cancer)
    Research findings indicate that certain pyrazole derivatives exhibit significant cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been documented. For example, certain derivatives have shown promising results against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at specific concentrations .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound and its derivatives:

StudyFocusFindings
Synthesis and Antimicrobial ActivityIdentified effective antimicrobial derivatives with notable inhibition against H5N1 virus.
Pharmacology of Pyrazole AnalogsExplored cytotoxic effects on various cancer cell lines, demonstrating significant inhibition rates.
Current Status of Pyrazole ActivitiesHighlighted anti-inflammatory effects with substantial TNF-α and IL-6 inhibitory activity.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis of pyrazole derivatives typically involves cyclization and sulfonation steps. For example, intermediate 4-amino-3-cyano-5-(4-bromophenyl)-1H-pyrazole (4i) can be synthesized via condensation of substituted anilines with acetonitrile in methanol . Subsequent sulfonation with ethylsulfonyl chloride under controlled pH (e.g., using NaHCO₃ as a base) and reflux in THF can introduce the ethylsulfonyl group. Yield optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (6–8 hours) .
  • Data : Typical yields for analogous pyrazole sulfonations range from 60% to 80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example, the ethylsulfonyl group exhibits characteristic singlets for SO₂CH₂CH₃ protons at δ ~3.5–4.0 ppm .
  • HRMS : Confirm molecular weight (C₁₁H₁₀BrN₂O₂S, theoretical [M+H⁺] = 329.96).
  • FT-IR : Identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and pyrazole ring vibrations at ~1600 cm⁻¹ .

Q. How can X-ray crystallography validate the molecular structure, and what software tools are recommended for data refinement?

  • Methodology : Grow single crystals via slow evaporation in ethanol/water mixtures. Collect diffraction data using a Bruker D8 VENTURE system (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) or SHELXPRO for macromolecular interfaces .
  • Data : Orthorhombic systems (e.g., space group P2₁2₁2₁) with unit-cell parameters (e.g., a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) are common for bromophenyl-pyrazole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for pyrazole derivatives?

  • Methodology :
  • Metabolic Stability Assays : Use liver microsomes to assess compound stability (e.g., half-life >2 hours for viable in vivo activity).
  • Solubility Optimization : Modify substituents (e.g., ethylsulfonyl vs. methylsulfonyl) to improve bioavailability. Pyrazole derivatives with logP <3.5 show enhanced membrane permeability .
    • Case Study : Analogous compounds like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide exhibited COX-2 inhibition in vitro but required PEG-based formulations for in vivo efficacy .

Q. How do computational models predict the binding affinity of this compound to enzymatic targets (e.g., alkaline phosphatases)?

  • Methodology :
  • Docking Simulations : Use AutoDock Vina to model interactions with human tissue-nonspecific alkaline phosphatase (TNAP). Key residues (e.g., Arg166, His434) often engage in hydrogen bonding with sulfonyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pyrazole derivatives with ΔG < -8 kcal/mol show promising inhibitory potential .

Q. What crystallographic challenges arise when analyzing halogenated pyrazoles, and how can they be mitigated?

  • Challenges : Heavy atoms (e.g., bromine) cause absorption errors, while disordered ethylsulfonyl groups complicate electron density maps .
  • Solutions :
  • Apply multi-scan absorption corrections (e.g., SADABS).
  • Use restraints (ISOR/SIMU in SHELXL) to model disordered regions .
    • Data : For 4-(4-bromophenyl) analogs, R-factors <0.05 are achievable with high-resolution (<1.0 Å) data .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (silica gel, hexane/EtOAc 3:1) and purify via flash chromatography .
  • Biological Assays : Use MTT assays for cytotoxicity profiling (IC₅₀ values) and ROS detection kits (e.g., DCFH-DA) to evaluate apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.